Marrubiin

Catalog No.
S570311
CAS No.
465-92-9
M.F
C20H28O4
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Marrubiin

CAS Number

465-92-9

Product Name

Marrubiin

IUPAC Name

(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1

InChI Key

HQLLRHCTVDVUJB-OBHOOXMTSA-N

Synonyms

marrubiin

Canonical SMILES

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C

Marrubiin is a diterpenoid lactone primarily known as the bitter component of the horehound plant (Marrubium vulgare) and several other medicinal plants. It has a molecular formula of C20_{20}H28_{28}O4_4 and a molecular weight of 332.43 g/mol. Marrubiin is characterized by its unique furan ring structure, contributing to its distinct bitter taste and various biological activities. The compound typically melts between 155°C and 160°C, and its density is approximately 1.152 g/cm³ at 20°C .

The mechanism of action for marrubiin's various potential therapeutic effects is still under investigation. Some studies suggest it may exert its anti-inflammatory properties by inhibiting the production of inflammatory mediators []. Further research is needed to fully understand its mechanisms in different biological systems.

Anti-inflammatory and Antioxidant Properties

Studies suggest that marrubiin possesses anti-inflammatory properties. It has been shown to inhibit the release of inflammatory mediators and reduce inflammation in animal models of various diseases, including:

  • Carrageenan-induced paw edema: Marrubiin significantly reduced ear edema in mice, indicating its potential as an anti-inflammatory agent .
  • Traumatic brain injury: Research suggests that marrubiin, along with extracts from Marrubium vulgare, may offer neuroprotective effects after traumatic brain injury by reducing oxidative stress and inflammation .

Marrubiin also exhibits antioxidant activity, potentially contributing to its various therapeutic effects. Studies have shown it to be a free radical scavenger, potentially protecting cells from damage caused by oxidative stress .

Potential Applications in Diabetes Management

Research suggests marrubiin may play a role in blood sugar management. Studies have shown that it can:

  • Increase insulin secretion: Marrubiin was found to stimulate insulin secretion from pancreatic beta cells in vitro, potentially offering benefits in managing diabetes .
  • Improve glucose uptake: Marrubiin may increase the expression of glucose transporter-2 (GLUT-2) in cells, potentially enhancing glucose uptake and helping to regulate blood sugar levels .
, which include:

  • Dehydration: In the absence of pyridine, marrubiin can undergo dehydration, leading to the formation of different products depending on the reaction conditions .
  • Hydrogenation: Catalytic hydrogenation of marrubiin results in reduced forms that have been structurally characterized .
  • Oxidation: Marrubiin can be oxidized using agents such as m-chloroperbenzoic acid, leading to the formation of various derivatives .
  • Epoxidation: The compound can also be converted into epoxide forms, which are useful in further synthetic applications .

Marrubiin exhibits a range of biological activities, including:

  • Antimicrobial Properties: Studies have shown that marrubiin possesses antimicrobial effects against various pathogens, making it a potential candidate for developing natural antimicrobial agents .
  • Anti-inflammatory Effects: Research indicates that marrubiin can modulate inflammatory responses, suggesting its utility in treating inflammatory conditions .
  • Cognitive Benefits: Marrubiin has been noted for its ability to inhibit acetylcholinesterase activity, which may enhance cognitive function and memory .
  • Antioxidant Activity: The compound demonstrates significant antioxidant properties, contributing to its protective effects against oxidative stress .

Marrubiin can be synthesized through several methods:

  • Natural Extraction: Traditionally, marrubiin is isolated from the horehound plant through extraction methods involving solvents like ethanol or methanol .
  • Total Synthesis: Various synthetic routes have been developed:
    • One notable method involves starting from keto lactones and employing stereoselective transformations to yield marrubiin in moderate yields .
    • Another approach utilizes Grignard reagents in conjunction with epoxide ring-opening reactions to synthesize marrubiin derivatives .

Marrubiin has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, marrubiin is explored for potential therapeutic uses in treating infections and inflammatory diseases.
  • Nutraceuticals: Its presence in herbal supplements highlights its role as a natural remedy for digestive issues and respiratory ailments.
  • Cosmetics: The antioxidant properties of marrubiin make it a candidate for inclusion in skincare formulations aimed at protecting against skin aging.

Marrubiin shares structural similarities with several other diterpenoid compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
MarrulibacetalC20_{20}H28_{28}O4_4Related structure but different biological activities
Marrulanic AcidC21_{21}H30_{30}O4_4Exhibits different solubility properties
IsomarrubiinC20_{20}H28_{28}O4_4Epimeric form with altered biological activity
Cyllenine CC20_{20}H28_{28}O3_3Lacks one oxygen atom compared to marrubiin

Uniqueness of Marrubiin

Marrubiin's uniqueness lies in its specific furanic structure, which contributes significantly to its bitter taste and diverse pharmacological properties. Unlike some related compounds, it has been extensively studied for its role in cognitive enhancement and anti-inflammatory applications, making it a valuable compound in both traditional medicine and modern pharmacology.

The discovery and structural elucidation of marrubiin represents a fascinating chapter in natural product chemistry that spanned over a century of scientific investigation. Marrubiin was first extracted from Marrubium vulgare L. (white horehound) around 1850, marking the beginning of extensive research into this remarkable compound. The initial isolation was achieved in pure form in 1932 by Mercier and Mercier, who obtained the compound in a modest yield of 0.4%.

The determination of marrubiin's complete structure proved to be an extraordinary challenge for organic chemists. The first paper addressing its structure appeared in 1855, followed by numerous publications throughout the 19th century attempting to elucidate its molecular architecture. Gordin's early work suggested that marrubiin contained a γ-lactone ring, whose opening by alkaline hydrolysis yielded marrubic acid with the molecular formula C₂₀H₃₀O₅. However, the complete structure and stereochemistry remained elusive until extensive studies conducted between 1952 and 1968 finally resolved the molecular puzzle.

The synthesis of marrubiin was ultimately completed in 1970, representing a significant milestone in synthetic organic chemistry. The stereochemistry was definitively established through chemical transformations and confirmed by X-ray crystallography in 1982. This lengthy period of structural investigation highlights the complex molecular architecture that makes marrubiin such a distinctive and pharmacologically interesting compound.

Occurrence in Plant Kingdom

Marrubiin is a widely distributed diterpenoid lactone that serves as the bitter principle in numerous medicinal plants within the Lamiaceae family. The compound exhibits particularly high concentrations in traditionally important species that have demonstrated excellent pharmacological properties with commendably high safety margins. Beyond its presence in the genus Marrubium, marrubiin has been identified as one of the main constituents of several other genera, including Leonotis leonurus, Leonotis nepetifolia, and Phlomis bracteosa.

The widespread occurrence of marrubiin across multiple genera within Lamiaceae suggests its fundamental role in plant biology and evolution. Research has revealed that marrubiin is the most active diterpenoid responsible for the therapeutic properties observed in Leonotis leonurus, further emphasizing its biological significance. The compound's distribution pattern indicates co-evolution with human medicinal practices, as many marrubiin-containing species have been independently utilized in traditional medicine systems across different geographical regions.

Taxonomic Distribution across Lamiaceae Family

The taxonomic distribution of marrubiin within the Lamiaceae family demonstrates its significance as both a chemotaxonomic marker and bioactive constituent. The compound is particularly abundant in the genus Marrubium, which encompasses approximately 97 species distributed along the Mediterranean and temperate regions of the Eurasian zone. Extensive phytochemical investigations have confirmed marrubiin's presence in numerous Marrubium species, including M. deserti de Noe, M. alysson, M. thessalum, M. incanum, M. sericeum, M. supinum, M. anisodon, M. globosum, and M. trachyticum.

Beyond the genus Marrubium, marrubiin has been detected in other Lamiaceae genera, notably Leonotis and Phlomis. In Phlomis bracteosa, marrubiin contributes to significant vasodilator activity through a combination of endothelium-independent calcium antagonism and endothelium-dependent nitric oxide-modulating mechanisms. This broad taxonomic distribution suggests that marrubiin biosynthesis represents an evolutionarily conserved pathway within certain lineages of the Lamiaceae family.

Table 1: Taxonomic Distribution of Marrubiin in Lamiaceae Species

GenusSpeciesDistributionTraditional Use
MarrubiumM. vulgareEurope, North Africa, Central AsiaRespiratory disorders, digestive aid
MarrubiumM. alyssonMediterranean regionAnti-inflammatory, wound healing
MarrubiumM. globosumTurkey, Syria, LebanonAntispasmodic, hypoglycemic
MarrubiumM. incanumSouthern Europe, BalkansRespiratory conditions
LeonotisL. leonurusSouthern AfricaHypertension, diabetes
LeonotisL. nepetifoliaTropical regionsRespiratory ailments
PhlomisP. bracteosaCentral AsiaCardiovascular disorders

Importance as a Chemotaxonomic Marker

Marrubiin serves as a crucial chemotaxonomic marker for the genus Marrubium, with the labdane skeleton representing a characteristic structural feature that defines this taxonomic group. The compound's consistent presence across multiple species within the genus, combined with its distinctive molecular architecture, makes it an invaluable tool for botanical identification and phylogenetic studies. Recent analytical developments have established reliable methods for marrubiin quantification, including high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (q-NMR) approaches.

The chemotaxonomic significance of marrubiin extends beyond simple presence or absence determinations. Quantitative analysis of marrubiin content can provide insights into genetic relationships, environmental adaptations, and quality assessment of medicinal plant materials. Studies have reported marrubiin concentrations ranging from 6.62% w/w in M. vulgare leaf extracts to 14.09 mg/g in M. alysson extracts, demonstrating species-specific variations that reflect genetic and environmental factors.

The reliability of marrubiin as a chemotaxonomic marker is further supported by its biosynthetic pathway specificity and structural stability. Unlike many secondary metabolites that exhibit significant environmental plasticity, marrubiin demonstrates consistent production patterns that reflect genetic programming rather than merely environmental responses. This consistency makes it particularly valuable for authentication of herbal medicines and standardization of botanical preparations.

Traditional and Ethnomedicinal Applications

The ethnomedicinal applications of marrubiin-containing plants span diverse cultural traditions and geographical regions, reflecting the compound's significant therapeutic value recognized across human civilizations. White horehound (Marrubium vulgare) has been documented in medical treatises dating back to the 1st century BC, where it appeared as a remedy for respiratory ailments in De Medicina by Roman encyclopaedist Aulus Cornelius Celsus. The Roman agricultural writer Columella listed it as a remedy for expelling worms in farm animals in his first-century work On Agriculture.

Traditional applications primarily focus on respiratory and gastrointestinal disorders, with marrubiin-containing plants being used as expectorants, antispasmodics, and digestive aids. The herb is used to prepare horehound candy, which, due to its pleasant taste despite the bitter principle, is employed to relieve cough, hoarseness, and bronchitis. Modern European phytotherapy recognizes M. vulgare as an expectorant for coughs associated with colds and for symptomatic treatment of mild dyspeptic complaints.

Ethnobotanical surveys have revealed regional variations in traditional uses. In Tunisian folk medicine, marrubiin-containing plants are employed as hypotensive, hypoglycemic, and cardiotonic agents. Algerian traditional medicine utilizes these plants for wound healing, diabetes management, and respiratory diseases. The most frequently cited therapeutic applications include wound healing and disinfection, diabetes control, hypertension management, and treatment of respiratory ailments.

Table 2: Traditional Ethnomedicinal Uses of Marrubiin-Containing Plants

RegionTraditional UsePreparation MethodParts Used
EuropeRespiratory disorders, digestive aidInfusion, decoctionLeaves, aerial parts
North AfricaDiabetes, hypertension, wound healingDecoction, poulticeLeaves primarily
MediterraneanAnti-inflammatory, antipyreticTea, topical applicationWhole herb
Central AsiaCardiovascular disordersAqueous extractAerial parts
Middle EastGastrointestinal complaintsBitter tonicLeaves and stems

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

332.19875937 g/mol

Monoisotopic Mass

332.19875937 g/mol

Heavy Atom Count

24

UNII

AP086P88M4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

465-92-9

Wikipedia

Marrubin

Dates

Modify: 2023-08-15

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